2'-Chloro-4'-fluoroacetanilide chemical properties
2'-Chloro-4'-fluoroacetanilide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2'-Chloro-4'-fluoroacetanilide
Prepared by: Gemini, Senior Application Scientist
Introduction
2'-Chloro-4'-fluoroacetanilide is a halogenated aromatic amide that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique molecular architecture, featuring both chlorine and fluorine substituents on the phenyl ring, imparts distinct reactivity and properties that are highly valued in various industrial and research settings. This compound is particularly instrumental as a building block in the development of pharmaceuticals and agrochemicals, where the presence of halogens can significantly influence the biological activity, metabolic stability, and pharmacokinetic profiles of the final active ingredients.[1][2]
This guide provides a comprehensive technical overview of 2'-Chloro-4'-fluoroacetanilide, covering its physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications. The information is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.
Physicochemical Properties
The fundamental properties of 2'-Chloro-4'-fluoroacetanilide are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 399-35-9 | [1][3] |
| Molecular Formula | C₈H₇ClFNO | [1][3] |
| Molecular Weight | 187.60 g/mol | [1][3] |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [3] |
| Appearance | White to gray or red powder/crystal | [1] |
| Melting Point | 117 - 120 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthesis of 2'-Chloro-4'-fluoroacetanilide
The most common and efficient synthesis of 2'-Chloro-4'-fluoroacetanilide is a two-step process starting from 4-fluoroaniline. This method is scalable and provides a high yield of the desired product.[4]
Causality of Experimental Design
The synthesis is designed for high efficiency and regioselectivity.
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Step 1: Acetylation: 4-fluoroaniline is first protected as an acetanilide. This is crucial because the acetamido group is an ortho-, para-director and is less activating than the primary amine. This moderation prevents over-chlorination and directs the subsequent electrophilic substitution. Acetic anhydride is an ideal acetylating agent as it is highly reactive and the byproduct, acetic acid, is easily removed.
-
Step 2: Electrophilic Chlorination: The resulting 4-fluoroacetanilide undergoes regioselective chlorination. The acetamido group directs the incoming electrophile (Cl⁺) to the ortho position. Sulfuryl chloride (SO₂Cl₂) is often used as the chlorinating agent in a suitable solvent like chloroform. It is a convenient source of chlorine and the reaction is exothermic, often requiring reflux to go to completion.[4]
Experimental Protocol: Synthesis from 4-Fluoroaniline
This protocol is adapted from established literature procedures.[4]
Step 1: Synthesis of 4-Fluoroacetanilide
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In a flask equipped with a magnetic stirrer and placed in an ice bath, add 4-fluoroaniline (1.0 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled aniline while stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding ice-water. A precipitate of 4-fluoroacetanilide will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of 2'-Chloro-4'-fluoroacetanilide
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Dissolve the dried 4-fluoroacetanilide (1.0 eq) from Step 1 in chloroform in a round-bottom flask.
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Add sulfuryl chloride (1.1 eq) dropwise to the solution. The reaction is exothermic, so the addition should be controlled.
-
After addition, equip the flask with a condenser and reflux the mixture overnight. The progress of the reaction should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it over ice-water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol-water) to obtain pure 2'-Chloro-4'-fluoroacetanilide as a crystalline solid.[4]
Visualization: Synthesis Workflow
Caption: Figure 1. Synthesis Workflow for 2'-Chloro-4'-fluoroacetanilide
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment of 2'-Chloro-4'-fluoroacetanilide are routinely performed using standard spectroscopic techniques.
Data Presentation: Summary of Expected Spectral Data
| Technique | Feature | Expected Observation |
| IR (ATR) | N-H Stretch | ~3265 cm⁻¹ (Strong, sharp) |
| C=O Stretch (Amide I) | ~1670 cm⁻¹ (Strong) | |
| N-H Bend (Amide II) | ~1540 cm⁻¹ (Strong) | |
| Aromatic C=C Stretch | ~1590, 1480 cm⁻¹ (Medium) | |
| C-Cl Stretch | ~750-800 cm⁻¹ (Strong) | |
| ¹H NMR | -NH (Amide Proton) | Singlet, ~δ 8.0-9.5 ppm |
| (DMSO-d₆)[5] | Aromatic Protons | Multiplets in the aromatic region, ~δ 7.0-8.0 ppm |
| -CH₃ (Acetyl) | Singlet, ~δ 2.1 ppm | |
| ¹³C NMR | C=O (Amide Carbonyl) | ~δ 168-170 ppm |
| Aromatic Carbons | Multiple signals, ~δ 115-140 ppm | |
| -CH₃ (Acetyl) | ~δ 24 ppm | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 187 and 189 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes |
| Key Fragment | m/z 145/147 (loss of ketene, C₂H₂O) |
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for confirming both the identity and purity of the synthesized compound.
-
Sample Preparation: Prepare a ~1 mg/mL solution of 2'-Chloro-4'-fluoroacetanilide in a volatile solvent like ethyl acetate or dichloromethane.
-
GC System Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS System Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Acquisition & Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show a peak at a specific retention time, confirming the sample's volatility and purity. The mass spectrum of this peak should be analyzed for the molecular ion cluster (m/z 187/189) and characteristic fragmentation patterns to confirm the compound's identity.
Applications in Research and Development
The unique substitution pattern of 2'-Chloro-4'-fluoroacetanilide makes it a valuable precursor in several fields, most notably in the synthesis of bioactive molecules.
Role in Pharmaceutical and Agrochemical Synthesis
2'-Chloro-4'-fluoroacetanilide is a key building block for creating more complex molecules with desired biological activities.[1]
-
Pharmaceuticals: It is an intermediate in the synthesis of analgesics and anti-inflammatory agents.[1] The presence of both chlorine and fluorine is a common motif in modern drug design. Fluorine can enhance metabolic stability and binding affinity, while chlorine provides a site for further chemical modification or can contribute to the overall lipophilicity and electronic properties of the molecule.[2][7]
-
Agrochemicals: The compound is used in the formulation of selective herbicides and pesticides.[1] The specific halogenation pattern can lead to compounds with high efficacy against target weeds or pests while maintaining safety for the desired crops.
Visualization: Role as a Synthetic Building Block
Caption: Figure 2. Role of 2'-Chloro-4'-fluoroacetanilide in Synthesis
Safety and Toxicological Profile
Understanding the hazards associated with 2'-Chloro-4'-fluoroacetanilide is critical for its safe handling in a laboratory or industrial setting. The following information is based on aggregated GHS data.[3][8]
| Hazard Information | Details |
| GHS Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation.[3][8]H319: Causes serious eye irritation.[3][8]H335: May cause respiratory irritation.[3][8] |
| Precautionary Statements | P261: Avoid breathing dust.[3][8]P280: Wear protective gloves/eye protection/face protection.[3][8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |
| First Aid Measures | Inhalation: Remove person to fresh air.[8]Skin Contact: Wash off immediately with soap and plenty of water.[8]Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]Ingestion: Do NOT induce vomiting. Seek medical advice.[9] |
It is imperative to handle this compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
2'-Chloro-4'-fluoroacetanilide is a chemical intermediate of significant value, underpinned by its well-defined physicochemical properties and versatile reactivity. Its synthesis is straightforward and high-yielding, and its structure can be unambiguously confirmed through standard spectroscopic methods. The strategic placement of chloro and fluoro substituents makes it an indispensable building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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Press, J. S., & Hoffman, C. M. (1982). SYNTHESIS OF 2-CHLORO-4-FLUOROANILINE. OPPI Briefs, 14(3). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2'-Chloro-4'-fluoroacetanilide. PubChem Compound Database. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). 2-Chloro-4'-fluoroacetanilide Spectra. SpectraBase. Retrieved from [Link]
- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
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PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4'-Chloro-2'-fluoroacetanilide. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 4-Chloro-2-fluoroacetanilide;2-Fluoro-4-chloroacetanilide. Retrieved from [Link]
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NIST. (n.d.). Acetanilide, 2-chloro-4'-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Jesudason, J. J., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100320. Retrieved from [Link]
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